![molecular formula C8H7ClN2 B13676199 2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13676199.png)
2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine is an organohalide compound that consists of a pyridine core bearing a chloromethyl group. It is one of the isomeric chloromethylpyridines and is known for its role as an alkylating agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves the chloromethylation of pyridine derivatives. One common method includes the reaction of 2-methylpyridine with carbon tetrachloride and anhydrous sodium carbonate under light irradiation at temperatures between 60-65°C. The reaction is monitored using gas chromatography, and the product is obtained by distillation and subsequent reaction with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles such as amines, thiols, or phenols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with sodium azide yields 2-azidomethyl-1H-pyrrolo[2,3-b]pyridine, while reaction with primary amines produces corresponding amines .
Scientific Research Applications
2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine primarily involves its role as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, leading to modifications that can affect cellular processes . This alkylation can result in the inhibition of DNA replication and transcription, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
2-Chloromethylpyridine: Another isomeric form with similar alkylating properties.
3-Chloromethylpyridine: Differing in the position of the chloromethyl group, affecting its reactivity and applications.
4-Chloromethylpyridine: Similar to 2-Chloromethylpyridine but with distinct chemical behavior due to the position of the chloromethyl group.
Uniqueness
2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific structure, which allows for selective reactions and applications in various fields. Its ability to act as a precursor for complex heterocyclic compounds and its potential biological activities make it a valuable compound in research and industry .
Properties
Molecular Formula |
C8H7ClN2 |
---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
2-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H7ClN2/c9-5-7-4-6-2-1-3-10-8(6)11-7/h1-4H,5H2,(H,10,11) |
InChI Key |
JYECRWLMIVRIAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=C2)CCl)N=C1 |
Origin of Product |
United States |
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